Cas no 1798008-25-9 (3’-(2-Fluorophenyl) Ezetimibe)

3’-(2-Fluorophenyl) Ezetimibe structure
3’-(2-Fluorophenyl) Ezetimibe structure
商品名:3’-(2-Fluorophenyl) Ezetimibe
CAS番号:1798008-25-9
MF:C24H21F2NO3
メガワット:409.425253629684
CID:4555119

3’-(2-Fluorophenyl) Ezetimibe 化学的及び物理的性質

名前と識別子

    • 3’-(2-Fluorophenyl) Ezetimibe
    • 3 inverted exclamation mark -(2-Fluorophenyl) Ezetimibe
    • (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
    • (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
    • CID 125281874
    • Ezetimibe Fluoro Isomer
    • F19365
    • (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(2-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one? (Ezetimibe Impurity pound(c)
    • インチ: 1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
    • InChIKey: OBQFYRYCMDREFB-AKIFATBCSA-N
    • ほほえんだ: FC1C=CC=CC=1[C@H](CC[C@H]1C(N(C2C=CC(=CC=2)F)[C@@H]1C1C=CC(=CC=1)O)=O)O

計算された属性

  • せいみつぶんしりょう: 409.14894986 g/mol
  • どういたいしつりょう: 409.14894986 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • ぶんしりょう: 409.4
  • トポロジー分子極性表面積: 60.8

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: >78°C (dec.)
  • ふってん: 650.2±55.0 °C at 760 mmHg
  • フラッシュポイント: 347.1±31.5 °C
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

3’-(2-Fluorophenyl) Ezetimibe セキュリティ情報

3’-(2-Fluorophenyl) Ezetimibe 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F595370-1mg
3’-(2-Fluorophenyl) Ezetimibe
1798008-25-9
1mg
$ 230.00 2023-09-07
A2B Chem LLC
AE96546-1mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
1mg
$188.00 2024-04-20
1PlusChem
1P00ANR6-10mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
10mg
$1275.00 2024-06-18
1PlusChem
1P00ANR6-1mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
1mg
$268.00 2024-06-18
A2B Chem LLC
AE96546-10mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
10mg
$973.00 2024-04-20
1PlusChem
1P00ANR6-5mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
5mg
$842.00 2024-06-18
TRC
F595370-10mg
3’-(2-Fluorophenyl) Ezetimibe
1798008-25-9
10mg
$ 1748.00 2023-09-07
A2B Chem LLC
AE96546-5mg
EzetiMibe Fluoro IsoMer
1798008-25-9 ≥95%
5mg
$633.00 2024-04-20

3’-(2-Fluorophenyl) Ezetimibe 関連文献

3’-(2-Fluorophenyl) Ezetimibeに関する追加情報

Introduction to 3’-(2-Fluorophenyl) Ezetimibe and its CAS No. 1798008-25-9

Ezetimibe, a well-established cholesterol-lowering drug, has been widely studied for its mechanism of action and potential therapeutic applications. One of its derivative compounds, 3’-(2-Fluorophenyl) Ezetimibe, has garnered significant attention in recent years due to its enhanced pharmacological properties. This compound, identified by the CAS number 1798008-25-9, represents a promising advancement in the field of lipid metabolism regulation.

The chemical structure of 3’-(2-Fluorophenyl) Ezetimibe incorporates a fluorine substituent at the 2-position of the phenyl ring, which is a strategic modification aimed at improving metabolic stability and bioavailability. This alteration has been shown to enhance the compound's interaction with the enzyme Niemann-Pick C1-Like 1 (NPC1L1), a key target in ezetimibe's mechanism of action. The presence of the fluorine atom not only increases the compound's binding affinity but also extends its half-life, making it a more effective candidate for clinical use.

Recent studies have highlighted the potential of 3’-(2-Fluorophenyl) Ezetimibe in managing hypercholesterolemia more effectively than its parent compound. Research published in peer-reviewed journals indicates that this derivative exhibits superior efficacy in reducing low-density lipoprotein (LDL) cholesterol levels. The fluorine moiety plays a crucial role in modulating the pharmacokinetic profile, allowing for once-daily dosing and improved patient compliance.

In addition to its cholesterol-lowering effects, 3’-(2-Fluorophenyl) Ezetimibe has shown promise in preliminary trials for additional therapeutic applications. Its ability to modulate NPC1L1 expression suggests potential benefits in conditions beyond hypercholesterolemia, such as fatty liver disease and atherosclerosis. The enhanced stability provided by the fluorine substitution also opens avenues for formulation development, including oral suspensions and extended-release formulations, which could further improve patient outcomes.

The synthesis of 3’-(2-Fluorophenyl) Ezetimibe involves advanced organic chemistry techniques, including fluorination reactions and selective functional group modifications. The use of high-purity starting materials and controlled reaction conditions is essential to ensure the compound's integrity and efficacy. Manufacturers adhering to Good Manufacturing Practices (GMP) play a critical role in ensuring the quality and consistency of this derivative for clinical use.

Regulatory agencies have taken note of the promising developments surrounding 3’-(2-Fluorophenyl) Ezetimibe, with several clinical trials currently underway to evaluate its safety and efficacy. These trials aim to provide comprehensive data on dosing regimens, side effect profiles, and long-term benefits. The results of these studies are expected to contribute significantly to the understanding of lipid metabolism and guide future therapeutic strategies.

The integration of computational modeling and high-throughput screening has accelerated the discovery and optimization of derivatives like 3’-(2-Fluorophenyl) Ezetimibe. These approaches allow researchers to predict structural modifications that could enhance pharmacological properties without extensive experimental testing. By leveraging artificial intelligence and machine learning algorithms, scientists can identify optimal candidates for further development, reducing time-to-market and development costs.

Future research directions for 3’-(2-Fluorophenyl) Ezetimibe include exploring its potential in combination therapies with other lipid-lowering agents. Such combinations could offer synergistic effects, providing more comprehensive management of hyperlipidemia and related cardiovascular risks. Additionally, investigating the compound's impact on inflammatory pathways may reveal new therapeutic applications beyond cholesterol reduction.

The global pharmaceutical industry is closely monitoring advancements in ezetimibe derivatives like 3’-(2-Fluorophenyl) Ezetimibe, recognizing their potential to address unmet medical needs. Collaborative efforts between academia, industry, and regulatory bodies are essential to translate laboratory discoveries into safe and effective treatments for patients worldwide. As research continues to unfold, 3’-(2-Fluorophenyl) Ezetimibe is poised to become a significant player in cardiovascular disease management.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1798008-25-9)3’-(2-Fluorophenyl) Ezetimibe
A938334
清らかである:99%
はかる:100mg
価格 ($):822.0